Welcome to the BenchChem Online Store!
molecular formula C14H12N4O2 B8647469 Ethyl 7-(pyridin-3-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylate CAS No. 78562-03-5

Ethyl 7-(pyridin-3-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylate

Cat. No. B8647469
M. Wt: 268.27 g/mol
InChI Key: KLXYUNAHHFTWCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04281000

Procedure details

A mixture of 6.0 g. of ethyl 7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, 125 ml. of ethanol and 50 ml. of 1 N sodium hydroxide is heated on a steam bath for 4 hours. The mixture is chilled and filtered to give 5.85 g. of sodium 7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, m.p. 360°-363° C. dec. The preceding compound is stirred with 1 N hydrochloric acid and the mixture is filtered to give 5.0 g. of the product of the example, m.p. 286°-287° C. dec. (gas evolution).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium 7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[N:12]3[N:13]=[CH:14][C:15]([C:16]([O:18]CC)=[O:17])=[C:11]3[N:10]=[CH:9][CH:8]=2)[CH:2]=1.[OH-].[Na+].N1C=CC=C(C2N3N=CC(C([O-])=O)=C3N=CC=2)C=1.[Na+].Cl>C(O)C>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[N:12]3[N:13]=[CH:14][C:15]([C:16]([OH:18])=[O:17])=[C:11]3[N:10]=[CH:9][CH:8]=2)[CH:2]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC=C1)C1=CC=NC=2N1N=CC2C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
sodium 7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC=C1)C1=CC=NC=2N1N=CC2C(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 6.0 g
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is chilled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to give 5.85 g
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
CUSTOM
Type
CUSTOM
Details
to give 5.0 g

Outcomes

Product
Name
Type
Smiles
N1=CC(=CC=C1)C1=CC=NC=2N1N=CC2C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.